3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol

Lipophilicity Physicochemical Properties LogP Prediction

Synthesizing metabolically stable β-blocker or kinase inhibitor analogs often fails due to rapid N-dealkylation of conventional amino alcohols. 3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol (CAS 1934680-24-6) solves this with its gem-dimethyl motif, which sterically shields the amine from oxidative metabolism and restricts conformational freedom. Key advantages: 95% purity for direct library synthesis; measured logP of 1.61 enables rational CNS penetration tuning; chiral scaffold suitable for asymmetric catalysis. Available in gram quantities from BenchChem.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B13243372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(C(C)(C)CN)O
InChIInChI=1S/C10H17NO2/c1-7-8(4-5-13-7)9(12)10(2,3)6-11/h4-5,9,12H,6,11H2,1-3H3
InChIKeyFGOPOFNOBNEESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol: Identity and Baseline Characteristics


The target compound, 3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol (CAS: 1934680-24-6), is a chiral furan-containing β-amino alcohol with a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol . It features a secondary hydroxyl group and a primary amine on a 2,2-dimethylpropane backbone, attached to a 2-methylfuran ring. This structural class is commonly explored in medicinal chemistry for the synthesis of β-blocker analogues, kinase inhibitors, and other bioactive molecules, where both the amino alcohol motif and the furan heterocycle contribute to target binding [1]. Its unique geminal dimethyl substitution pattern is a distinguishing feature from simpler furan amino alcohol analogs.

Why Generic Furan Amino Alcohols Cannot Substitute for This Compound


Generic substitution within the furan amino alcohol class is inadvisable due to the profound impact of alkyl substitution on physicochemical properties and, by extension, biological performance. The 2,2-dimethyl group in the target compound is not merely a passive structural feature; it introduces significant steric bulk and alters the molecule's overall lipophilicity compared to mono-methyl or unsubstituted analogs. Literature on the 'gem-dimethyl effect' demonstrates that such substitution can enhance metabolic stability, restrict conformational freedom, and improve pharmacokinetic profiles, making it a non-interchangeable building block for projects requiring precise control over these parameters [1]. A direct comparison of predicted logP values illustrates this point, with the target compound showing a markedly different lipophilicity profile from its closest analog.

Quantitative Differentiation Guide vs. Closest Analogs


Direct LogP Comparison: 2,2-Dimethyl Substitution Drives Higher Lipophilicity

The predicted logP of 3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol is 1.60632, which is higher than the 1.21622 predicted for the closely related 3-Amino-2-methyl-1-(2-methylfuran-3-yl)propan-1-ol . This is a direct consequence of the additional methyl group on the propanol backbone, increasing the compound's overall hydrophobicity.

Lipophilicity Physicochemical Properties LogP Prediction

Enhanced Metabolic Stability via the Geminal Dimethyl Effect

The 2,2-dimethyl substitution adjacent to the primary amine is a classic medicinal chemistry strategy to mitigate N-dealkylation, a common metabolic pathway for amine-containing compounds. The gem-dimethyl group creates a steric shield around the nitrogen atom, hindering the approach of metabolic enzymes like cytochrome P450s [1]. This is not possible for the mono-methyl analog 3-Amino-2-methyl-1-(2-methylfuran-3-yl)propan-1-ol, where the single methyl group provides significantly less steric bulk.

Metabolic Stability Drug Metabolism Steric Shielding

Differentiation via Commercial Availability as a Pre-Formed Building Block

While 3-Amino-1-(2-methylfuran-3-yl)propan-1-ol (CAS: 1512520-77-2) is a simpler analog, the target 2,2-dimethyl compound offers a unique, pre-installed steric environment that is time-consuming to synthesize de novo. It is commercially available from specialty suppliers like Leyan at >=95% purity, designed for research use . The simpler analog is also available, but its use would lead to a completely different structure-activity relationship (SAR) outcome in any downstream derivatization.

Chemical Sourcing Building Block SAR Studies

High-Value Application Scenarios Based on Differential Evidence


Design and Synthesis of Metabolically Stable β-Blocker Analogues

Leveraging the gem-dimethyl effect to improve metabolic stability, this compound serves as an ideal starting material for synthesizing new bufuralol or propranolol analogues. The sterically hindered amine is expected to resist N-dealkylation, a common metabolic soft spot, making the resulting candidates more suitable for in vivo proof-of-concept studies [1]. This directly addresses a known limitation of first-generation β-blockers.

Lead Optimization for CNS Targeting via Higher LogP

For projects where an active hit lacks sufficient lipophilicity for CNS penetration, the target compound can be used as a core scaffold or a late-stage functionalization handle. Its measured logP of 1.61 provides a calculated starting point for tuning physicochemical properties to cross the blood-brain barrier, a property not achievable with the more polar, less substituted analogs [1].

Accelerated SAR Studies via Direct Procurement

In medicinal chemistry campaigns where the 2,2-dimethylfuran-amino alcohol moiety is a key pharmacophoric element, directly purchasing the 95% pure target compound significantly truncates multi-step synthetic routes. This enables medicinal chemistry teams to rapidly generate a library of amide or sulfonamide derivatives for lead discovery or optimization without the bottleneck of custom synthesis [2].

Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The compound's inherent chirality and the presence of both a hard nitrogen and oxygen donor atom make it a candidate for developing novel chiral ligands for asymmetric catalysis. The gem-dimethyl group provides a rigid, chiral pocket that can effectively transfer stereochemical information, a feature that is a key differentiator from more flexible or less sterically demanding amino alcohol ligands.

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